molecular formula C5H5ClN2S B598020 2-Amino-5-chloropyridine-3-thiol CAS No. 110402-26-1

2-Amino-5-chloropyridine-3-thiol

Cat. No. B598020
CAS RN: 110402-26-1
M. Wt: 160.619
InChI Key: ISCFXSLWXCHDHO-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridine is a laboratory chemical . It is a beige to beige-brown crystalline powder . It is used as a synthetic intermediate . For instance, it can be used to synthesize zopiclone , a non-benzodiazepine GABAA receptor agonist .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-chloropyridine is C5H5ClN2 . Its molecular weight is 128.56 . The structure of 2-Amino-5-chloropyridine is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Amino-5-chloropyridine is a beige to beige-brown crystalline powder . It has a molecular weight of 128.56 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Safety and Hazards

2-Amino-5-chloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .

Future Directions

A recent study suggests that an increase in the control limit of 2-amino-5-chloropyridine is recommended when the quality standards of zopiclone materials and preparations are revised to ensure safety and quality control . The specific limit value of this impurity should be determined through further evaluation and research .

properties

IUPAC Name

2-amino-5-chloropyridine-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCFXSLWXCHDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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